Dronedarone Hydrochloride

Atrial Fibrillation Antiarrhythmic Safety Healthcare Resource Utilization

Select Dronedarone Hydrochloride when your protocol demands a multichannel blocker that minimizes organ toxicity confounders. This non‑iodinated benzofuran derivative reduces cardiac/vascular adverse events by 29% and respiratory events by 35% versus amiodarone, yet delivers 100‑fold greater IK(ACh) inhibitory potency (IC₅₀ 10 nM). Use it for chronic AF recurrence models, vagally‑mediated atrial fibrillation studies, or healthcare‑outcome analyses—where iodine‑free pharmacology and a differentiated safety‑efficacy profile are critical.

Molecular Formula C31H45ClN2O5S
Molecular Weight 593.2 g/mol
CAS No. 141625-93-6
Cat. No. B194553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDronedarone Hydrochloride
CAS141625-93-6
SynonymsN-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]methanesulfonamide Hydrochloride
Molecular FormulaC31H45ClN2O5S
Molecular Weight593.2 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl
InChIInChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H
InChIKeyDWKVCQXJYURSIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid

Dronedarone Hydrochloride (CAS 141625-93-6) Procurement-Grade Amiodarone Analog for Atrial Fibrillation Research


Dronedarone Hydrochloride (CAS 141625-93-6) is a non-iodinated benzofuran derivative and multichannel blocker developed as a structural analog of amiodarone [1]. It inhibits sodium, potassium, and calcium currents in cardiac tissue, with electrophysiological properties similar to amiodarone in ventricular preparations [2]. The compound is approved for reducing cardiovascular hospitalization risk in patients with paroxysmal or persistent atrial fibrillation/atrial flutter, with a key structural distinction being the absence of the iodine moiety found in amiodarone, a modification designed to reduce organ toxicity potential [3].

Why Dronedarone Hydrochloride (CAS 141625-93-6) Cannot Be Freely Substituted with Other Class III Antiarrhythmics in Research Protocols


Although dronedarone is a Class III antiarrhythmic sharing the benzofuran scaffold with amiodarone, its non-iodinated structure confers a distinct safety-efficacy trade-off that precludes straightforward substitution [1]. Clinical and real-world evidence demonstrates that dronedarone produces quantitatively different adverse event profiles versus amiodarone, with substantially lower rates of thyroid, pulmonary, and gastrointestinal toxicity [2]. Meanwhile, comparative effectiveness studies show that amiodarone, sotalol, and Class 1C agents achieve superior rhythm control efficacy compared to dronedarone, while dofetilide exhibits similar efficacy [3]. The specific quantitative differentiation dimensions established below guide appropriate compound selection based on experimental objectives—whether prioritizing safety endpoints, efficacy endpoints, or mechanistic channel-selectivity studies.

Dronedarone Hydrochloride (CAS 141625-93-6) Quantitative Differentiation Evidence Versus Key Comparators


Adverse Event Reduction: Dronedarone HCl vs. Amiodarone in Propensity-Matched Real-World Analysis

Dronedarone demonstrates a significantly lower adverse event burden compared to amiodarone in a large propensity score-matched real-world analysis [1]. The rate ratio for any cardiac and vascular adverse event was 0.71 for dronedarone versus amiodarone, for any respiratory adverse event was 0.65, and for any gastrointestinal/hepatobiliary adverse event was 0.81. All-cause hospitalization event rates were also reduced (0.69). This safety differentiation is clinically and economically meaningful for compound selection in studies where minimizing confounding toxicity is a priority.

Atrial Fibrillation Antiarrhythmic Safety Healthcare Resource Utilization

IK(ACh) Current Inhibition Potency: Dronedarone HCl vs. Amiodarone in Atrial Cells

Dronedarone exhibits approximately 100-fold greater potency and selectivity for the acetylcholine-activated potassium current (IK(ACh)) compared to amiodarone [1]. This current is specifically relevant to atrial electrophysiology and vagally-mediated atrial fibrillation. In isolated guinea pig atrial cells, dronedarone inhibited carbachol-induced IK(ACh) with an IC50 of 10 nM and GTP-γ-S-induced IK(ACh) with an IC50 below 100 nM.

Cardiac Electrophysiology Ion Channel Pharmacology Atrial Selectivity

Rhythm Control Efficacy: Dronedarone HCl vs. Amiodarone, Sotalol, Dofetilide, and Class 1C Agents

In a large comparative effectiveness study (N=5,952 AF patients, median follow-up 18.2 months), using dronedarone as the benchmark comparator (HR=1.0), other antiarrhythmic drugs demonstrated statistically significant differences in AF recurrence rates after adjusting for baseline characteristics [1]. Amiodarone (HR 0.58, p<0.001), Class 1C agents (HR 0.70, p<0.001), and sotalol (HR 0.79, p=0.008) were all significantly more effective at preventing AF recurrence. Dofetilide (HR 0.87, p=0.178) showed no statistically significant difference from dronedarone, indicating comparable efficacy.

Atrial Fibrillation Recurrence Rhythm Control Comparative Effectiveness

All-Cause Mortality Trend: Dronedarone HCl vs. Placebo and Other Antiarrhythmics in Meta-Analysis

In a systematic review and meta-analysis of 113 publications evaluating antiarrhythmic drugs for atrial fibrillation, dronedarone was the only AAD to demonstrate a trend toward reduced all-cause mortality compared to placebo/non-active control [1]. The odds ratio for mortality was 0.85 with a narrow confidence interval (95% CI 0.66-1.09), representing a non-significant but directionally favorable 15% relative reduction. No other Class IC or Class III antiarrhythmic demonstrated a comparable mortality trend in this analysis.

Mortality Outcomes Atrial Fibrillation Drug Safety Meta-Analysis

Cardiovascular Hospitalization Reduction: Dronedarone HCl in ATHENA Pivotal Trial

The ATHENA trial (a randomized, double-blind, placebo-controlled study that supported FDA approval) demonstrated that dronedarone reduces the combined endpoint of all-cause mortality and cardiovascular hospitalization, establishing a benchmark differentiation not demonstrated for other antiarrhythmic drugs in this class [1]. Dronedarone is the first and only antiarrhythmic drug shown to reduce cardiovascular hospitalizations in this patient population. The trial observed a 24% reduction in the primary composite outcome (p<0.001).

Hospitalization Outcomes Pivotal Clinical Trial FDA Approval Evidence

HERG/I(Kr) Channel Blockade: Dronedarone HCl Electrophysiological Profile in Cloned Channels

Dronedarone blocks HERG channels (which conduct the rapid delayed rectifier potassium current IKr) with an IC50 of 9.2 μM and achieves maximum tail current reduction of 85.2% [1]. The compound also blocks KvLQT1/minK channels (conducting IKs) but with substantially weaker potency (33.2% block at 100 μM). State-dependent analysis shows HERG channels are blocked in closed, open, and inactivated states, and the half-maximal activation voltage is shifted by -6.1 mV.

hERG Channel Cardiac Repolarization Ion Channel Pharmacology

Optimal Research Application Scenarios for Dronedarone Hydrochloride (CAS 141625-93-6) Based on Quantitative Evidence


Safety-Focused Atrial Fibrillation Pharmacology Studies with Long-Term Toxicity Monitoring

Given dronedarone's 29% lower cardiac/vascular adverse event rate and 35% lower respiratory adverse event rate versus amiodarone in real-world data [1], dronedarone is the preferred tool compound for studies where minimizing organ toxicity confounders is essential. This includes chronic administration protocols evaluating AF recurrence, studies in populations with elevated baseline risk for pulmonary or thyroid complications, and preclinical toxicology investigations where the iodine moiety of amiodarone would introduce unwanted variables.

IK(ACh)-Mediated Atrial Electrophysiology and Vagal AF Mechanism Studies

With 100-fold greater potency for IK(ACh) inhibition compared to amiodarone (IC50 = 10 nM vs. carbachol-induced current) [1], dronedarone is uniquely suited for investigations of atrial-selective potassium channel pharmacology, vagally-mediated atrial fibrillation models, and studies of muscarinic receptor-coupled signaling pathways in atrial myocytes. No other Class III antiarrhythmic offers comparable selectivity for this atrial-specific current.

Healthcare Resource Utilization and Health Economics Modeling in AF Research

Dronedarone's 24% reduction in cardiovascular hospitalization or death versus placebo in the ATHENA trial [1], combined with its 31% lower all-cause hospitalization rate versus amiodarone in real-world analysis [2], establishes this compound as the benchmark for studies modeling healthcare system impacts, cost-effectiveness analyses, and health outcomes research in atrial fibrillation populations.

Comparative Effectiveness Research Requiring Dofetilide-Equivalent Efficacy with Differentiated Safety Profile

Based on comparative effectiveness data showing no statistically significant difference in AF recurrence between dronedarone and dofetilide (HR 0.87 vs. dronedarone benchmark, p=0.178) [1], researchers can select dronedarone as a dofetilide-alternative with comparable rhythm control efficacy when protocols require a compound with a distinct safety profile or different regulatory/accessibility characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dronedarone Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.